Cas no 1011371-14-4 (3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile)

1011371-14-4 structure
Nome del prodotto:3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile
3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanenitr ile
- 3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile
- 1011371-14-4
- 2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ETHYL CYANIDE
- 3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile
- 3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propanenitrile
- EN300-1082724
- STK350919
- CHEMBL3487002
- 3-[3-(TRIFLUOROMETHYL)-4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]PROPANENITRILE
- CS-0271481
- 3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile
- 3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanenitrile
- AKOS005167307
-
- MDL: MFCD09468200
- Inchi: InChI=1S/C10H10F3N3/c11-10(12,13)9-7-3-1-4-8(7)16(15-9)6-2-5-14/h1-4,6H2
- Chiave InChI: UGXRIIOQCFCRBR-UHFFFAOYSA-N
- Sorrisi: C1CC2=C(C1)N(CCC#N)N=C2C(F)(F)F
Proprietà calcolate
- Massa esatta: 229.083
- Massa monoisotopica: 229.083
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 306
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 41.6A^2
- XLogP3: 1.5
3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1082724-0.1g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 95% | 0.1g |
$98.0 | 2023-10-28 | |
Enamine | EN300-1082724-10.0g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 10g |
$1593.0 | 2023-06-10 | ||
Enamine | EN300-1082724-0.05g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 95% | 0.05g |
$66.0 | 2023-10-28 | |
Enamine | EN300-1082724-1g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 95% | 1g |
$371.0 | 2023-10-28 | |
Ambeed | A431468-5g |
3-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propanenitrile |
1011371-14-4 | 97% | 5g |
$645.0 | 2024-04-26 | |
Enamine | EN300-1082724-5g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 95% | 5g |
$1075.0 | 2023-10-28 | |
Enamine | EN300-1082724-5.0g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 5g |
$1075.0 | 2023-06-10 | ||
Enamine | EN300-1082724-0.25g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 95% | 0.25g |
$142.0 | 2023-10-28 | |
Enamine | EN300-1082724-1.0g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 1g |
$371.0 | 2023-06-10 | ||
Enamine | EN300-1082724-0.5g |
3-[3-(trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propanenitrile |
1011371-14-4 | 95% | 0.5g |
$271.0 | 2023-10-28 |
3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
1011371-14-4 (3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile) Prodotti correlati
- 647824-51-9(1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)
- 1082065-80-2(1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde)
- 157196-09-3(Pyrazolo[1,5-a]pyridin-5-ol,4,5,6,7-tetrahydro-2-methyl-)
- 155935-25-4(1H-Indazole,4,5,6,7-tetrahydro-1,3-dimethyl-)
- 155935-26-5(2H-Indazole,4,5,6,7-tetrahydro-2,3-dimethyl-)
- 1094484-55-5(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 129560-01-6(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid)
- 126571-48-0(1-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-one)
- 165743-59-9(1H-Pyrazole-3-carboxylicacid, 1,5-diethyl-)
- 154877-56-2(Ethanone,1-(5,6-dihydro-2-methyl-4H-pyrrolo[1,2-b]pyrazol-3-yl)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1011371-14-4)3-3-(trifluoromethyl)-1H,4H,5H,6H-cyclopentacpyrazol-1-ylpropanenitrile

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):194.0/580.0